

Technical Guide: Solubility Profile of 5-Bromo-6-methylpyrazin-2-amine

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Compound of Interest

Compound Name: 5-Bromo-6-methylpyrazin-2-amine

Cat. No.: B112964

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of **5-Bromo-6-methylpyrazin-2-amine** (CAS No: 74290-69-0), a heterocyclic amine compound relevant as a building block in medicinal chemistry and organic synthesis. A review of publicly available scientific literature and chemical databases indicates a lack of specific quantitative solubility data for this compound in common organic solvents. Consequently, this document provides a comprehensive, generalized experimental protocol for determining the thermodynamic solubility of **5-Bromo-6-methylpyrazin-2-amine**, enabling researchers to generate precise and reliable data for their specific applications. The methodologies outlined are based on the established shake-flask method, considered the gold standard for equilibrium solubility measurement.

Introduction

5-Bromo-6-methylpyrazin-2-amine is a substituted pyrazine derivative. Such compounds are pivotal intermediates in the synthesis of complex bioactive molecules and novel chemical entities. The solubility of a starting material or intermediate is a critical physical property that influences reaction kinetics, purification strategies (e.g., crystallization), and formulation for screening assays. Despite its importance, specific quantitative solubility data (e.g., in mg/mL or mol/L) for **5-Bromo-6-methylpyrazin-2-amine** in various organic solvents is not readily available in the public domain.

This guide aims to bridge this information gap by providing a detailed and robust experimental framework. By following the outlined protocols, research and drug development professionals can systematically measure the solubility of this compound in solvents relevant to their work, ensuring reproducibility and aiding in process optimization and compound management.

Compound Properties

A summary of the known physicochemical properties of **5-Bromo-6-methylpyrazin-2-amine** is presented below.

Property	Value	Source
CAS Number	74290-69-0	[1] [2]
Molecular Formula	C ₅ H ₆ BrN ₃	[1] [2]
Molecular Weight	188.03 g/mol	[1] [2]
Physical Form	Solid / Powder	[3]
Purity	Typically ≥97% or ≥98%	[1] [2]
Calculated LogP	1.12972	[2]

Experimental Protocol for Thermodynamic Solubility Determination

The following protocol describes the shake-flask method, which is the most reliable technique for measuring thermodynamic (or equilibrium) solubility.[\[4\]](#)[\[5\]](#) This method involves equilibrating an excess amount of the solid compound with the solvent of choice over a defined period until the solution is saturated.

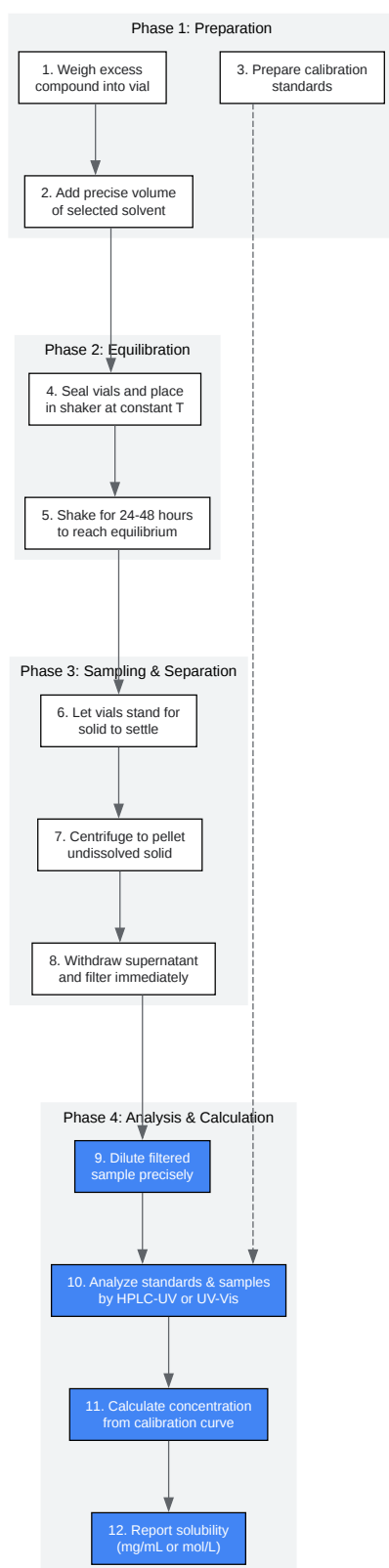
Materials and Equipment

- **5-Bromo-6-methylpyrazin-2-amine** (solid, high purity)
- Selected organic solvents (analytical grade or higher)
- Analytical balance (±0.01 mg precision)

- Glass vials (e.g., 4 mL or 8 mL) with screw caps and PTFE septa
- Orbital shaker or vial rotator with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE or other solvent-compatible material)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Experimental Workflow Diagram

The logical flow of the thermodynamic solubility determination process is illustrated below.



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Workflow for Thermodynamic Solubility Determination.

Step-by-Step Procedure

- Preparation of Slurry: Add an excess amount of **5-Bromo-6-methylpyrazin-2-amine** (e.g., 5-10 mg) to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment.[\[4\]](#)
- Solvent Addition: Accurately pipette a known volume of the desired organic solvent (e.g., 1.0 or 2.0 mL) into the vial.
- Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient time to ensure equilibrium is reached, typically 24 to 48 hours.[\[6\]](#)[\[7\]](#) The presence of undissolved solid should be visually confirmed throughout the process.
- Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period (e.g., 30 minutes) to let the excess solid settle. For a more complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).[\[8\]](#)
- Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.[\[9\]](#)[\[10\]](#)
- Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
- Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. The concentration of the compound in the diluted sample is determined by comparing its response against a calibration curve prepared from known concentrations of **5-Bromo-6-methylpyrazin-2-amine**.[\[5\]](#)[\[10\]](#)
- Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. Report the final solubility in appropriate units (e.g., mg/mL, µg/mL, or mM).

Alternative Method: Kinetic Solubility Assays

For high-throughput screening environments common in drug discovery, kinetic solubility assays are often employed.[11][12] These methods are faster but measure the solubility of a compound precipitating from a stock solution (typically DMSO) when diluted into a solvent, rather than the equilibrium solubility of a solid.[8][9] Common kinetic methods include nephelometry (detecting precipitate via light scattering) and direct UV analysis after filtration.[11][12] While useful for rapid screening, these values may differ from the thermodynamic solubility.

Conclusion

Determining the solubility of **5-Bromo-6-methylpyrazin-2-amine** is essential for its effective use in research and development. While specific data is not currently published, the thermodynamic shake-flask method detailed in this guide provides a reliable and universally accepted protocol for its measurement. The generation of this data will allow scientists to optimize reaction conditions, develop robust purification processes, and ensure the quality of data in biological and chemical screening assays. It is recommended that researchers perform this determination for each organic solvent relevant to their specific application.

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